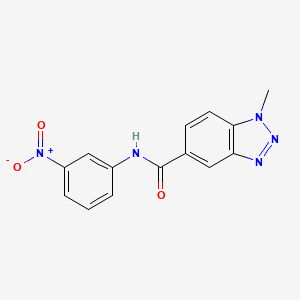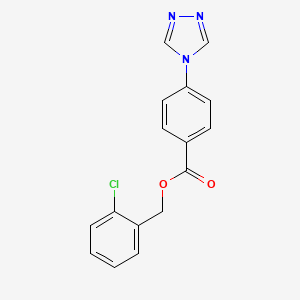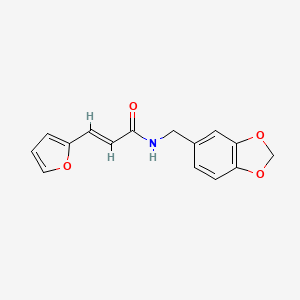![molecular formula C16H14N2O4S B5797652 methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate (MFAB) is a chemical compound that has been widely studied for its potential biomedical applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse pharmacological properties. MFAB has shown promising results in various scientific research studies, making it a potential candidate for future drug development.
作用机制
The mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. This compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, this compound has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. This compound has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, this compound has exhibited antibacterial activity against various bacterial strains, including MRSA.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its diverse pharmacological properties. This compound has exhibited anticancer, antiviral, and antibacterial activities, making it a potential candidate for various biomedical applications. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can induce oxidative stress in cells, which can lead to cell death. Therefore, further studies are needed to determine the optimal concentration and duration of this compound treatment in various cell types.
未来方向
There are several future directions for the scientific research of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. One potential direction is to investigate the mechanism of action of this compound in more detail. This could involve identifying the specific enzymes and cellular processes that are affected by this compound. Another potential direction is to explore the use of this compound in combination with other drugs or therapies. This could potentially enhance the efficacy of this compound and reduce its potential toxicity. Additionally, further studies are needed to determine the optimal concentration and duration of this compound treatment in various cell types. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in the treatment of various diseases.
合成方法
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can be synthesized by reacting 3-(2-furyl)acrylic acid hydrazide with methyl 2-amino-3-benzoylbenzoate in the presence of carbon disulfide. The resulting product is then treated with methyl iodide to yield this compound. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.
科学研究应用
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities in various scientific research studies. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. This compound has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, this compound has exhibited antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-15(20)12-6-2-3-7-13(12)17-16(23)18-14(19)9-8-11-5-4-10-22-11/h2-10H,1H3,(H2,17,18,19,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRPDXRHCAKCW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)


![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)

![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
